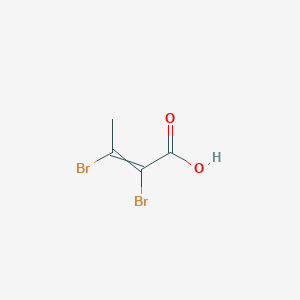
2-Butenoic acid, 2,3-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2,3-dibromo-, also known as mucobromic acid, is an organic compound with the molecular formula C4H2Br2O3. It is a dibromo derivative of butenoic acid and is characterized by the presence of two bromine atoms and a double bond in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 2,3-dibromo- typically involves the bromination of tetrolic acid. The process is carried out in a well-ventilated hood due to the corrosive nature of bromine. The reaction mixture is cooled to -10°C using an ice-salt bath, and bromine is added dropwise while maintaining the temperature below -5°C. The reaction is quenched with an aqueous sodium metabisulfite solution and the product is extracted using diethyl ether. The crude product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2-Butenoic acid, 2,3-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common in industrial settings to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 2,3-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
Scientific Research Applications
2-Butenoic acid, 2,3-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2,3-dibromo- involves its reactivity with various molecular targets. The presence of bromine atoms and a double bond makes it highly reactive, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
Crotonic Acid (trans-2-butenoic acid): Similar in structure but lacks bromine atoms.
Isocrotonic Acid (cis-2-butenoic acid): The cis isomer of crotonic acid, also without bromine atoms.
3-Butenoic Acid: Another isomer with a different position of the double bond
Uniqueness: 2-Butenoic acid, 2,3-dibromo- is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry for introducing bromine atoms into organic molecules .
Properties
CAS No. |
59110-15-5 |
|---|---|
Molecular Formula |
C4H4Br2O2 |
Molecular Weight |
243.88 g/mol |
IUPAC Name |
2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8) |
InChI Key |
JLOCFBSZCRXEES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















